molecular formula C41H40F3N11O9 B11935589 PROTAC IRAK4 degrader-5

PROTAC IRAK4 degrader-5

Cat. No.: B11935589
M. Wt: 887.8 g/mol
InChI Key: IMMOSWKLWDOJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PROTAC IRAK4 degrader-5 involves a multi-step process that includes the preparation of the IRAK4-binding ligand, the linker, and the E3 ligase-binding ligand. The synthetic route typically involves:

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

PROTAC IRAK4 degrader-5 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups. The major product formed from these reactions is the this compound molecule .

Scientific Research Applications

PROTAC IRAK4 degrader-5 has several scientific research applications, including:

Mechanism of Action

PROTAC IRAK4 degrader-5 exerts its effects by recruiting IRAK4 to an E3 ubiquitin ligase, such as cereblon (CRBN). The PROTAC molecule binds to both IRAK4 and the E3 ligase, forming a ternary complex. This complex facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the TLR and IL-1R signaling pathways, leading to a reduction in proinflammatory cytokine production .

Properties

Molecular Formula

C41H40F3N11O9

Molecular Weight

887.8 g/mol

IUPAC Name

N-[3-carbamoyl-1-[4-[[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]methyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C41H40F3N11O9/c42-41(43,44)22-49-31-18-24(10-11-48-31)38-51-29(21-64-38)36(58)50-28-20-54(53-34(28)35(45)57)25-6-4-23(5-7-25)19-46-12-14-62-16-17-63-15-13-47-27-3-1-2-26-33(27)40(61)55(39(26)60)30-8-9-32(56)52-37(30)59/h1-7,10-11,18,20-21,30,46-47H,8-9,12-17,19,22H2,(H2,45,57)(H,48,49)(H,50,58)(H,52,56,59)

InChI Key

IMMOSWKLWDOJCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNCC4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F

Origin of Product

United States

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